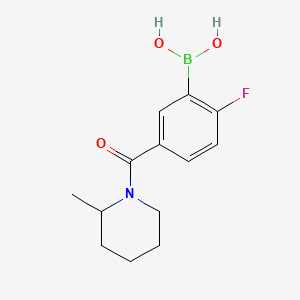
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a fluorine atom, a piperidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of 2-methylpiperidine with a suitable acylating agent to form the piperidinylcarbonyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to modify the piperidinylcarbonyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Modified piperidinylcarbonyl derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is primarily attributed to its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various biochemical applications. The compound can interact with molecular targets such as enzymes, receptors, and proteins, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-4-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid stands out due to the specific positioning of the fluorine atom and the piperidinylcarbonyl group on the benzene ring. This unique arrangement influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17BFNO3 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
[2-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)10-5-6-12(15)11(8-10)14(18)19/h5-6,8-9,18-19H,2-4,7H2,1H3 |
Clave InChI |
WUPGAFQQYJVDKA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)N2CCCCC2C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





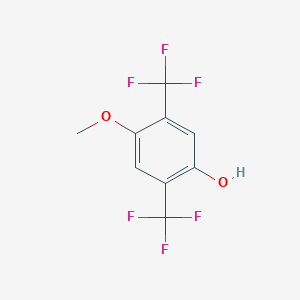

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
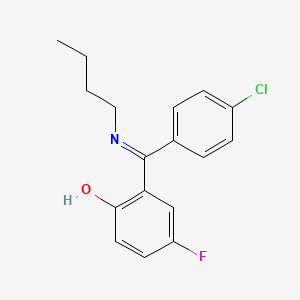
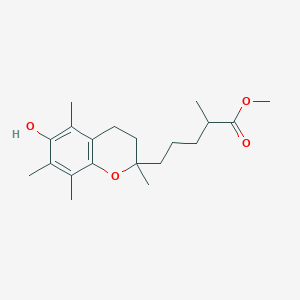
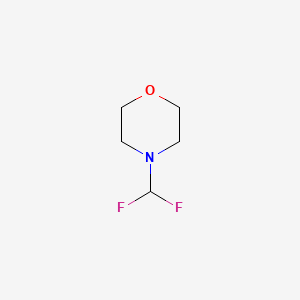

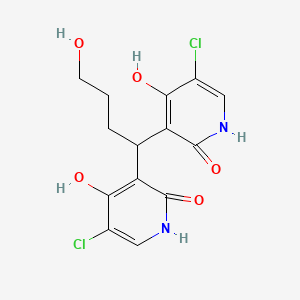
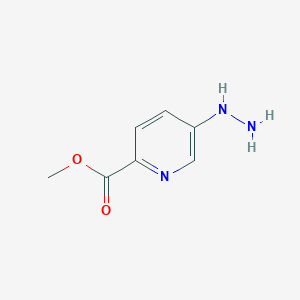
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)
